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Compound of Interest

Compound Name: 19'-Hexanoyloxyfucoxanthin

Cat. No.: B1237575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms.

This document is intended to serve as a core resource for researchers, scientists, and

professionals in drug development engaged in the identification, characterization, and analysis

of this compound. The guide presents a summary of quantitative spectroscopic data, detailed

experimental protocols, and visualizations of key experimental workflows.

Core Spectroscopic Data
The structural elucidation of 19'-Hexanoyloxyfucoxanthin relies on a combination of

spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS). The data presented in the following tables have been compiled from various scientific

sources to provide a comparative reference.

Table 1: UV-Vis Spectroscopic Data
UV-Vis spectroscopy is fundamental for the initial identification and quantification of

carotenoids, revealing the characteristic absorption maxima (λmax) of the polyene chain. The

absorption profile of 19'-Hexanoyloxyfucoxanthin is influenced by the solvent used.[1]
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Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)

Acetone (420) 444.3 470.3

Ethanol (423) 445 474

n-Hexane 447 471 -

Diethyl ether 444 470 -

(Parentheses indicate a shoulder peak)

Table 2: Infrared (IR) Spectroscopic Data
Infrared spectroscopy provides valuable information about the functional groups present in the

molecule. While a complete IR spectrum for 19'-Hexanoyloxyfucoxanthin is not readily

available in the public domain, the expected characteristic absorption bands can be inferred

from the known structure, which includes hydroxyl (-OH), ester (C=O, C-O), and carbonyl

(C=O) groups, as well as C-H and C=C bonds of the polyene chain.

Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (hydroxyl) 3500-3200 (broad)

C-H stretch (alkane) 3000-2850

C=O stretch (ester) 1750-1735

C=O stretch (conjugated ketone) ~1670

C=C stretch (polyene) 1650-1600

C-O stretch (ester and ether) 1300-1000

Table 3: NMR Spectroscopic Data (¹H and ¹³C)
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework. Although a

complete, assigned NMR dataset for 19'-Hexanoyloxyfucoxanthin is not publicly tabulated,

studies on fucoxanthin and its esters have been conducted using ¹H and ¹³C NMR.[2][3][4][5]
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The chemical shifts for the hexanoyloxy moiety would be expected in the typical regions for

acyl chains.

¹H NMR: Key signals would include those for the methyl protons, olefinic protons of the polyene

chain, and protons adjacent to oxygenated carbons.

¹³C NMR: Resonances would be observed for the sp² carbons of the polyene chain, sp³

carbons of the end groups and the hexanoyloxy chain, and the carbonyl carbons of the ester

and ketone groups.

Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of the molecule, as well as its fragmentation pattern, which aids in structural confirmation. Fast

Atom Bombardment Mass Spectrometry (FAB-MS) has been used to characterize fucoxanthin

esters.[2][3]

Ionization Method Molecular Ion (m/z) Key Fragments

FAB-MS (Positive Ion Mode) [M+H]⁺ at 773.5

Fragments corresponding to

the loss of the hexanoyloxy

group, water, and cleavages

along the polyene chain.

ESI-MS [M+Na]⁺ or [M+H]⁺
Similar fragmentation pattern

to FAB-MS.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible acquisition of

spectroscopic data. The following sections outline generalized procedures for the analysis of

19'-Hexanoyloxyfucoxanthin, based on established methods for carotenoids.

Isolation and Purification Workflow
The initial step in obtaining high-quality spectroscopic data is the isolation and purification of

the target compound.
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Caption: A generalized workflow for the isolation and purification of 19'-
Hexanoyloxyfucoxanthin.

UV-Vis Spectroscopy Protocol
Sample Preparation: Accurately weigh a small amount of the purified 19'-
Hexanoyloxyfucoxanthin and dissolve it in a known volume of a suitable spectroscopic

grade solvent (e.g., acetone, ethanol, n-hexane).

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

Measurement: Record the absorption spectrum from approximately 350 nm to 600 nm. Use

the pure solvent as a blank reference.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 1-5 mg of the purified and dried compound in a

deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with appropriate probes for ¹H and ¹³C detection.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) experiments to aid in complete signal assignment.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent

compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to

a suitable ionization source (e.g., ESI, FAB, or APCI).

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak.

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to

collision-induced dissociation (CID) to obtain a fragmentation pattern.

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment

ions to confirm the elemental composition and elucidate the structure.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression, where information from

one technique complements and confirms the findings of another.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Vis Spectroscopy

Infrared Spectroscopy

Identifies Polyene System

Mass Spectrometry

Confirms Functional Groups

NMR Spectroscopy
(1H, 13C, 2D)

Provides Molecular Weight
& Formula

Definitive Structure
Confirmation

Elucidates Connectivity
& Stereochemistry

Click to download full resolution via product page

Caption: Logical flow of information in the spectroscopic analysis of 19'-
Hexanoyloxyfucoxanthin.

Conclusion
The comprehensive spectroscopic analysis of 19'-Hexanoyloxyfucoxanthin is essential for its

unambiguous identification and characterization. This guide provides a foundational repository

of its spectral data and standardized protocols to aid researchers in their analytical endeavors.

While a complete, publicly available dataset for all spectroscopic techniques remains to be fully

compiled, the information presented here, derived from existing literature on fucoxanthin and its

derivatives, offers a robust starting point for further investigation and application in the fields of

natural product chemistry, marine biology, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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